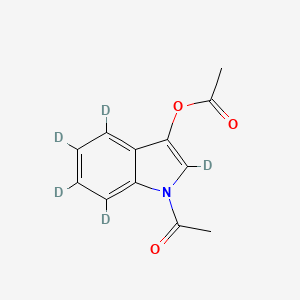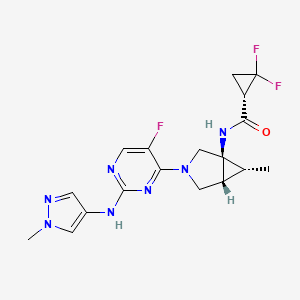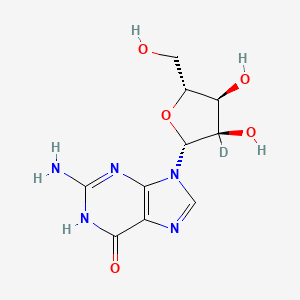
1-Acetyl-3-indoxyl-d5 Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1,3-diyl diacetate-d5 is a deuterated derivative of 1H-Indole-1,3-diyl diacetate, a compound known for its significant role in organic synthesis and medicinal chemistry. The deuterium labeling (d5) is often used in research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1,3-diyl diacetate-d5 typically involves the acetylation of indole derivatives. One common method includes the reaction of indole with acetic anhydride in the presence of a catalyst such as pyridine. The deuterated version can be synthesized by using deuterated acetic anhydride (CD3CO)2O .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of deuterated reagents is crucial for maintaining the deuterium labeling throughout the process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1,3-diyl diacetate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield indole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common, where the acetyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1H-Indole-1,3-diyl diacetate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1,3-diyl diacetate-d5 involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to altered cellular functions. The deuterium labeling helps in studying these interactions by providing a clear distinction in mass spectrometry analyses .
Comparison with Similar Compounds
1H-Indole-1,3-diyl diacetate: The non-deuterated version, commonly used in similar applications.
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Uniqueness: 1H-Indole-1,3-diyl diacetate-d5 stands out due to its deuterium labeling, which provides unique advantages in research, such as enhanced stability and distinguishable mass, making it invaluable for studying reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
(1-acetyl-2,4,5,6,7-pentadeuterioindol-3-yl) acetate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3/i3D,4D,5D,6D,7D |
InChI Key |
DNVFBLDIZKYQPL-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2C(=O)C)[2H])OC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)




![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)

